1H-Cyclopent(b)anthracene-5,10-dione, 2,3-dihydro-

Description

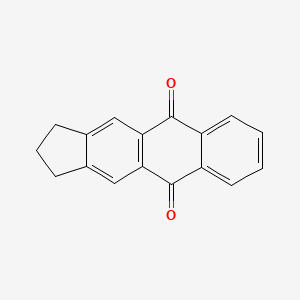

1H-Cyclopent(b)anthracene-5,10-dione, 2,3-dihydro- is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fused cyclopentane ring (2,3-dihydro) attached to the anthracene core at the b-position, along with two ketone groups at the 5- and 10-positions. The cyclopentane ring introduces steric and electronic effects, while the dione groups contribute to polarity and redox activity, making it relevant in materials science or pharmaceutical research .

Properties

CAS No. |

53933-88-3 |

|---|---|

Molecular Formula |

C17H12O2 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

2,3-dihydro-1H-cyclopenta[b]anthracene-5,10-dione |

InChI |

InChI=1S/C17H12O2/c18-16-12-6-1-2-7-13(12)17(19)15-9-11-5-3-4-10(11)8-14(15)16/h1-2,6-9H,3-5H2 |

InChI Key |

JADNYAGQPYPGAG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC3=C(C=C2C1)C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthracene derivatives with cyclopentadiene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted anthracene compounds .

Scientific Research Applications

2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in photophysical studies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

1H-Cyclopent[a]anthracene,3-ethyl-2,3-dihydro-6-methyl (CAS 5096-24-2) :

- Core Structure : Cyclopentane fused at the a -position of anthracene (vs. b -position in the target compound), altering ring strain and electronic conjugation.

- Substituents : Ethyl and methyl groups at positions 3 and 6, respectively, compared to the dione groups in the target compound.

- Molecular Weight : 260.37 g/mol (C₂₀H₂₀), lighter than dione-containing analogs .

- 1H-Benzo[f]pyrrolo[1,2-a]indole-5,10-dione, 2,3-dihydro- (CAS 42245-04-5): Core Structure: A benzo-pyrrolo-indole system with dione groups, differing in aromatic fusion but sharing the 5,10-dione motif. Reactivity: Likely exhibits similar nucleophilic substitution tendencies at the dione positions, as seen in aminoanthraquinone derivatives (e.g., compound 5d in ) .

1H-Cyclopent[a]anthracene-3,8(2H,3aH)-dione,4,5,9,10,10a,11,11a,11b-octahydro-3a,6-dimethyl- :

Physical and Chemical Properties

- Hydrophobicity : The target compound’s predicted logP (~3.5) is lower than ’s compound (logP 4.19), indicating reduced lipid solubility compared to more saturated analogs.

- Thermal Stability : High boiling points (~450°C) are common among PAHs, but the dihydro and dione groups may lower thermal stability compared to fully aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.